molecular formula C12H18O B14624455 Dispiro[4.1.4.1]dodecan-6-one CAS No. 57479-49-9

Dispiro[4.1.4.1]dodecan-6-one

Cat. No.: B14624455
CAS No.: 57479-49-9
M. Wt: 178.27 g/mol
InChI Key: UDZDOGUHZFHGES-UHFFFAOYSA-N
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Description

Dispiro[4.1.4.1]dodecan-6-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound consists of two spiro-connected cyclohexane rings with a ketone functional group at the 6-position. The molecular formula of this compound is C12H18O, and it has a molecular weight of 178.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[4.1.4.1]dodecan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of tetramethyleneketene dimer, which involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . Another approach involves the photochemical ring expansion of dispiro-substituted cyclobutane-1,3-dione in methanol, which proceeds via an oxacarbene intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dispiro[4.1.4.1]dodecan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields alcohols, while oxidation can produce carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Dispiro[4.1.4.1]dodecan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which Dispiro[4.1.4.1]dodecan-6-one exerts its effects is primarily related to its spirocyclic structure and functional groups. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic framework provides rigidity and unique spatial orientation, which can affect the compound’s binding to molecular targets and its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[4.1.4.1]dodecan-6-one is unique due to its specific spirocyclic structure and the presence of a single ketone group at the 6-position.

Properties

CAS No.

57479-49-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

dispiro[4.1.47.15]dodecan-12-one

InChI

InChI=1S/C12H18O/c13-10-11(5-1-2-6-11)9-12(10)7-3-4-8-12/h1-9H2

InChI Key

UDZDOGUHZFHGES-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3(C2=O)CCCC3

Origin of Product

United States

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